Methyl 7-methoxy-1H-indazole-3-carboxylate
Overview
Description
Methyl 7-methoxy-1H-indazole-3-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyrazole ring
Biochemical Analysis
Biochemical Properties
Methyl 7-methoxy-1H-indazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been noted for its potential as an inhibitor of human neutrophil elastase, an enzyme involved in inflammatory processes . The compound’s interaction with this enzyme suggests its potential use in developing anti-inflammatory drugs. Additionally, this compound may interact with protein kinase/Akt inhibitors, indicating its role in cell signaling pathways .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell growth and proliferation, particularly in neoplastic cell lines. The compound can inhibit cell growth at low concentrations, causing a block in the G0–G1 phase of the cell cycle This effect on cell cycle regulation highlights its potential as an anti-cancer agent
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as human neutrophil elastase By binding to the active site of this enzyme, the compound prevents the enzyme from catalyzing its substrate, thereby reducing inflammation
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation products and their impact on cells require further examination . Long-term exposure to the compound may lead to alterations in cellular processes, but detailed studies are necessary to understand these effects fully.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anti-cancer properties. At high doses, it could potentially cause toxic or adverse effects . Threshold effects and the compound’s safety profile need to be thoroughly evaluated in preclinical studies to determine its therapeutic window and potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. The compound’s metabolic flux and its impact on metabolite levels are areas of active research . Understanding these pathways is essential for predicting the compound’s pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization . Its distribution within different tissues can influence its efficacy and safety profile. Studies on the compound’s transport mechanisms are necessary to develop targeted delivery strategies.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-methoxy-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methoxy-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under conditions that favor substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Methyl 7-methoxy-1H-indazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 7-methoxy-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-indazole-3-carboxylate: A similar compound with a different substitution pattern on the indazole ring.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another indazole derivative with different functional groups.
Uniqueness
Methyl 7-methoxy-1H-indazole-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 7-position and the carboxylate group at the 3-position distinguishes it from other indazole derivatives and can lead to unique properties and applications .
Properties
IUPAC Name |
methyl 7-methoxy-2H-indazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-7-5-3-4-6-8(7)11-12-9(6)10(13)15-2/h3-5H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDUJTCUPWHNPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C(NN=C21)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647226 | |
Record name | Methyl 7-methoxy-2H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-95-5 | |
Record name | Methyl 7-methoxy-1H-indazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885278-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 7-methoxy-2H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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